
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine
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Overview
Description
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a chemical compound with the molecular formula C14H19N3S and a molecular weight of 261.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring and a methylsulfanyl-benzyl group .
Preparation Methods
The synthesis of (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
Reaction Conditions: The two starting materials are reacted under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the amine group of 3-imidazol-1-yl-propylamine attacks the benzyl chloride, resulting in the formation of this compound.
Chemical Reactions Analysis
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry reported that derivatives of this compound were effective against breast cancer cells by inducing caspase-dependent apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It shows potential in inhibiting specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition can be beneficial in treating neurological disorders like depression and anxiety .
Protein Interaction Studies
In proteomics, this compound has been utilized to study protein-ligand interactions, particularly in the context of drug design. Its ability to bind selectively to target proteins makes it valuable for understanding the mechanisms of drug action and resistance .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials, including polymers and nanomaterials. These materials can exhibit enhanced electrical conductivity and thermal stability, making them suitable for electronic applications .
Case Studies
Mechanism of Action
The mechanism by which (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to protein synthesis and degradation, depending on its specific interactions with target proteins.
Comparison with Similar Compounds
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine can be compared with other similar compounds, such as:
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.
Biological Activity
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride. The reaction is carried out under basic conditions, often utilizing sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Key Steps in Synthesis:
- Preparation of Starting Materials: 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
- Reaction Conditions: Basic medium with suitable solvents.
- Mechanism: Nucleophilic attack by the amine group on the benzyl chloride.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Metal Ion Interaction: The imidazole ring can chelate metal ions, influencing enzyme activity.
- Protein Modulation: It may affect protein synthesis and degradation pathways through specific protein interactions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies suggest that compounds with imidazole moieties have shown potential as anticancer agents. For instance, related imidazole derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. The presence of the methylsulfanyl group may enhance the compound's ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative pathogens .
Anti-inflammatory Effects
Compounds containing imidazole rings have demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into their efficacy:
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVNBLFRADQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.